Laninamivir octanoate hydrate

Description

Context within Neuraminidase Inhibitor Class Development

The development of neuraminidase inhibitors, a class of antiviral drugs that target the influenza virus, has been a cornerstone of influenza therapeutics. nus.edu.sg The journey began with the discovery that 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), an analogue of N-acetylneuraminic acid, could inhibit the release of new virus particles in cell cultures. wikipedia.org While DANA itself did not show antiviral activity in animal models, its structure served as a critical template for the creation of more potent and well-tolerated inhibitors. wikipedia.orgnih.gov

This led to the development of the first generation of licensed neuraminidase inhibitors, namely zanamivir (B325) and oseltamivir (B103847). nih.govasm.org Zanamivir, a derivative of DANA, was designed for oral inhalation to target the respiratory tract directly. nih.gov Oseltamivir was developed as an oral prodrug. These drugs function by blocking the neuraminidase enzyme on the surface of the influenza virus, which is essential for the release of newly formed viruses from infected cells. patsnap.com By inhibiting this enzyme, the spread of the infection within the respiratory system is halted. patsnap.comyoutube.com

However, the emergence of influenza virus strains resistant to these drugs, such as those with the H274Y mutation in H1N1 and H5N1 strains, highlighted the need for new and improved neuraminidase inhibitors. nih.gov This need spurred further research and development, leading to the creation of next-generation inhibitors like laninamivir (B1674463) and peramivir. nih.gov Laninamivir octanoate (B1194180), as the prodrug of laninamivir, represents a significant step forward in this ongoing effort to combat influenza. nih.gov

Rationale for Prodrug Design in Respiratory Antiviral Delivery

Laninamivir octanoate is a prodrug, meaning it is an inactive compound that is converted into its active form, laninamivir, within the body. patsnap.comyoutube.commedchemexpress.com This prodrug strategy was intentionally employed to optimize the delivery and efficacy of the antiviral agent in the respiratory tract, the primary site of influenza virus replication. patsnap.com

After administration via inhalation, laninamivir octanoate is delivered directly to the lungs. youtube.comnih.gov Here, it is converted into the active drug, laninamivir. youtube.comnih.gov This targeted delivery system achieves high concentrations of the active drug at the site of infection. patsnap.com

A key advantage of this prodrug design is the prolonged retention of laninamivir in the respiratory tract. oup.com Preclinical studies in mice demonstrated that after intranasal administration, laninamivir octanoate was rapidly converted to laninamivir, which was then retained in the lungs with a long half-life. nih.gov This long-lasting presence of the active drug in the lungs allows for a sustained antiviral effect. patsnap.comyoutube.com This sustained activity is a significant benefit, as it can lead to improved patient compliance compared to other neuraminidase inhibitors that require more frequent administration. youtube.comnih.gov The 7-methoxy group of laninamivir and the octanoyl ester of the prodrug contribute to its enhanced retention in the lungs, enabling its effectiveness in a single administration. nih.gov

Historical Context of Discovery and Early Preclinical Investigation

Laninamivir octanoate was identified with the code name CS-8958, while its active form is known as laninamivir (R-125489). nih.govnih.gov The discovery and subsequent preclinical investigations revealed its potential as a long-acting neuraminidase inhibitor. nih.gov Early research demonstrated that laninamivir potently inhibited the neuraminidase activity of a wide range of influenza A and B viruses, including subtypes N1-N9, the 2009 pandemic H1N1 virus, highly pathogenic avian influenza H5N1 viruses, and oseltamivir-resistant strains. nih.gov

In preclinical studies, laninamivir octanoate (CS-8958) demonstrated significant in vivo efficacy. In mouse models of influenza infection, a single intranasal administration of CS-8958 showed a prolonged survival effect. nih.gov Furthermore, its efficacy was found to be superior or similar to repeated administrations of oseltamivir phosphate (B84403) or zanamivir in both mice and ferrets. nih.gov A single prophylactic dose of CS-8958 administered up to seven days before infection was also shown to be effective. nih.govnih.gov

Notably, CS-8958 was also effective against oseltamivir-resistant influenza viruses. In a mouse model, it significantly reduced the viral titers of an oseltamivir-resistant H1N1 virus carrying the H274Y neuraminidase substitution. nih.gov Clinical trials later showed that laninamivir octanoate had a sufficient antiviral effect to treat infections with the H275Y-mutated oseltamivir-resistant virus. nih.gov

Inhibitory Activity of Laninamivir (R-125489) against Influenza Virus Neuraminidase

| Virus Strain | IC₅₀ (nM) |

|---|---|

| H1N1 | 631-1170 |

| H3N2 | 39.2-221 |

| H2N2 (A/Singapore/1/57) | 128 |

IC₅₀ represents the concentration of the drug required to inhibit 50% of the neuraminidase activity. Data is for the active form, laninamivir. medchemexpress.com

Comparative Efficacy of a Single Dose of Laninamivir Octanoate (CS-8958) in a Mouse Model of Influenza

| Treatment Group | Survival Rate (%) |

|---|---|

| Saline | 0 |

| Zanamivir | ~36 |

| CS-8958 | ~82 |

Survival rates were monitored for 20 days post-infection. asm.org

Structure

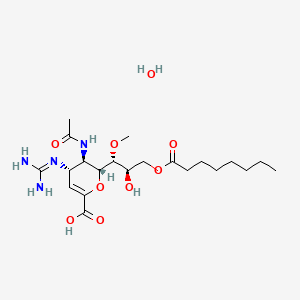

2D Structure

Properties

CAS No. |

1233643-88-3 |

|---|---|

Molecular Formula |

C21H38N4O9 |

Molecular Weight |

490.5 g/mol |

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate |

InChI |

InChI=1S/C21H36N4O8.H2O/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30;/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25);1H2/t13-,14+,17+,18+,19+;/m0./s1 |

InChI Key |

IBFFAVWCRFPPNZ-QZAMVOJNSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Laninamivir Octanoate Monohydrate; CS-8958; CS 8958; CS8958; Inavir |

Origin of Product |

United States |

Molecular Architecture and Bioactivation Pathways

Structural Relationship between Laninamivir (B1674463) Octanoate (B1194180) Monohydrate and its Active Metabolite, Laninamivir

The core of the prodrug is laninamivir, an inhibitor of the influenza neuraminidase enzyme. nih.govncats.io In its prodrug form, laninamivir is chemically modified with an octanoate ester group, creating laninamivir octanoate. researchgate.netplos.org This esterification process increases the molecule's lipophilicity, or its ability to dissolve in fats, which aids in its retention in the respiratory tissues. plos.org The "monohydrate" designation signifies that one water molecule is incorporated into the crystalline structure of the compound for every molecule of laninamivir octanoate. nih.govpharmacompass.com

Upon administration, the octanoyl ester bond is cleaved, releasing the active form, laninamivir. researchgate.net This active metabolite has a different molecular formula and weight compared to its prodrug. nih.govnih.gov

Table 1: Structural and Chemical Properties

| Property | Laninamivir Octanoate Monohydrate | Laninamivir |

|---|---|---|

| Molecular Formula | C21H38N4O9 | C13H22N4O7 |

| Molecular Weight | 490.5 g/mol | 346.34 g/mol |

| Key Functional Group | Octanoate Ester | Carboxylic Acid |

Enzymatic Hydrolysis Mechanisms of the Octanoate Moiety in Target Tissues

The conversion of laninamivir octanoate to active laninamivir occurs primarily in the pulmonary tissues, the main site of influenza virus infection. nih.govnih.gov This bioactivation is carried out by specific enzymes present in the human pulmonary tissue called esterases. nih.gov

Research has identified two key enzymes responsible for this hydrolytic cleavage: S-formylglutathione hydrolase (also known as esterase D) and acyl-protein thioesterase 1. nih.govnih.gov These enzymes are predominantly found in the pulmonary epithelia. nih.gov The slow, enzyme-driven hydrolysis of the octanoate group ensures that a high concentration of the active drug, laninamivir, is maintained in the lungs for an extended period. nih.govnih.gov This prolonged retention is a key factor in its efficacy from a single dose. plos.orgnih.gov

Stereochemical Considerations in Prodrug Activation

Stereochemistry, the specific three-dimensional arrangement of atoms in a molecule, is crucial for the biological function of laninamivir. The molecule has several defined stereocenters, and their precise configuration is essential for binding effectively to the viral neuraminidase. ncats.iopharmacompass.com

The IUPAC name for laninamivir octanoate monohydrate, (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate, specifies this exact stereochemical arrangement. nih.govpharmacompass.com The enzymatic hydrolysis that activates the prodrug is highly specific and does not alter these stereocenters. This ensures that the resulting laninamivir molecule has the correct spatial orientation to inhibit the neuraminidase enzyme effectively. nih.gov

Mechanistic Elucidation of Neuraminidase Inhibition

Fundamental Principles of Neuraminidase Enzyme Function in Viral Replication

Influenza virus neuraminidase (NA) is a surface glycoprotein (B1211001) that plays a critical role in the viral replication cycle. nih.govacs.org As a glycoside hydrolase enzyme, its primary function is to cleave terminal sialic acid (or N-acetylneuraminic acid) residues from carbohydrate chains on the surface of infected cells and newly formed virus particles. nih.govacs.orgnih.gov This enzymatic activity is crucial for the release of progeny virions from the host cell, preventing their self-aggregation and facilitating their spread to uninfected cells. acs.orgmdpi.comyoutube.com By removing the sialic acid receptors that the viral hemagglutinin (HA) protein binds to, neuraminidase ensures that newly budded viruses are not tethered to the cell surface. nih.govyoutube.com The active site of the neuraminidase enzyme is highly conserved across all influenza A and B virus strains, making it a prime target for antiviral drug development. nih.govacs.orgnih.gov Inhibiting the function of neuraminidase effectively halts the spread of the virus, thereby reducing the pathogenicity of the infection. mdpi.comyoutube.com

Molecular Basis of Laninamivir's Inhibitory Activity Against Neuraminidase

Laninamivir (B1674463) octanoate (B1194180) is an octanoyl ester prodrug that is hydrolyzed in the respiratory tract to its active form, laninamivir. nih.govnih.gov Laninamivir is a potent and long-acting inhibitor of the influenza neuraminidase enzyme. medchemexpress.comselleckchem.com Its core structure is based on Neu5Ac2en (2-deoxy-2,3-dehydro-N-acetylneuraminic acid), which is a transition-state analogue of sialic acid. nih.gov This structural mimicry allows it to bind with high affinity to the conserved active site of the enzyme, effectively blocking its catalytic function. nih.gov

The binding of laninamivir to the neuraminidase active site is highly similar to that of the transition state analogue Neu5Ac2en and the related inhibitor zanamivir (B325). nih.gov The binding of the active metabolite, laninamivir, induces minimal conformational change in the active site, which remains similar to its uncomplexed state. nih.gov

However, the prodrug, laninamivir octanoate, can also directly inhibit the enzyme and its binding induces significant conformational adaptations. nih.govnih.gov When laninamivir octanoate binds to certain neuraminidase subtypes (like p09N1), it causes a notable rotation of the glutamic acid residue at position 276 (Glu276). nih.gov This rotation allows Glu276 to form a salt bridge with arginine 224 (Arg224), creating a hydrophobic pocket. This movement is similar to the conformational change induced by oseltamivir (B103847) binding. nih.gov

A critical feature of laninamivir's potent inhibition is the extensive network of hydrogen bonds it forms with the amino acid residues in the neuraminidase active site. The 4-guanidino group of laninamivir, a feature it shares with zanamivir, is buried deep within the active site, beneath the 150-loop. nih.gov This group establishes several key hydrogen bonds with the side chains of Glu119 and Glu227, as well as the peptide carbonyl groups of Asp151 and Trp178. nih.gov

The prodrug, laninamivir octanoate, demonstrates a unique hydrogen bonding pattern. In the N2 subtype, its 9-ester carbonyl group forms a novel hydrogen bond with Arg224. nih.gov In the p09N1 subtype, a different novel hydrogen bond is formed between the 9-ester oxygen of the prodrug and the asparagine residue at position 294 (Asn294). nih.gov

Several conserved amino acid residues within the neuraminidase active site are indispensable for the recognition and binding of laninamivir.

Arginine Triad (Arg118, Arg292, Arg371): These residues stabilize the negatively charged carboxylate group of the inhibitor.

Glu119, Asp151, Glu227, Trp178: These residues form crucial hydrogen bonds with the 4-guanidino group of laninamivir, anchoring it deep within the active site. nih.gov

Arg224 and Asn294: These residues are involved in forming unique hydrogen bonds with the octanoate prodrug form of laninamivir. nih.gov

Glu276: This flexible residue plays a key role in accommodating different inhibitors. Its rotation upon binding of laninamivir octanoate or oseltamivir creates a hydrophobic pocket that influences inhibitor affinity. nih.gov

150-Loop: The conformation of this loop creates a cavity (the 150-cavity) in some neuraminidase subtypes. The ability of the bulky 4-guanidino group of laninamivir to access its binding site beneath this loop is a key determinant of its inhibitory effectiveness. nih.govcas.cn

Comparative Analysis of Laninamivir's Binding Dynamics with other Neuraminidase Inhibitors

Laninamivir's inhibitory profile shows both similarities and differences when compared to other approved neuraminidase inhibitors such as zanamivir, oseltamivir, and peramivir. nih.gov The binding mode of laninamivir is very similar to that of zanamivir, largely due to the shared 4-guanidino group that interacts extensively with the active site. nih.gov Both laninamivir and zanamivir are more effective against Group 1 neuraminidases (which typically have a 150-cavity) than Group 2 neuraminidases (which lack this cavity). nih.govnih.govcas.cn This suggests that the accessibility of the binding pocket for the 4-guanidino group is a key factor for potent inhibition by these drugs. nih.gov

| Inhibitor | N5 (Group 1) IC50 (nM) | p09N1 (Atypical Group 1) IC50 (nM) | p57N2 (Group 2) IC50 (nM) |

|---|---|---|---|

| Zanamivir | 0.59 | 1.11 | 1.36 |

| Laninamivir | 0.90 | 1.83 | 3.12 |

| Laninamivir Octanoate | 389 | 947 | 129 |

Data sourced from structural and functional analysis studies. nih.gov

Structural Biology of Laninamivir-Neuraminidase Complexes (e.g., X-ray Crystallography, NMR Studies)

The molecular basis for laninamivir's inhibition of neuraminidase has been extensively elucidated through structural biology techniques, primarily X-ray crystallography. nih.gov High-resolution crystal structures of laninamivir and its octanoate prodrug in complex with various neuraminidase subtypes have been determined, providing detailed insights into the specific atomic interactions that govern inhibitor binding. nih.govnih.gov

These studies have confirmed that laninamivir binds to the highly conserved active site in a manner analogous to the substrate's transition state. nih.gov The crystallographic data provide precise measurements of bond lengths and angles, revealing the geometry of the hydrogen bond networks and van der Waals interactions between the inhibitor and the enzyme's active site residues. This structural information has been crucial in understanding the group-specific inhibition patterns and the conformational changes, such as the rotation of Glu276, that occur upon inhibitor binding. nih.govcas.cn

| Complex | Resolution (Å) |

|---|---|

| Laninamivir with p57N2 | 1.8 |

| Laninamivir with p09N1 | 1.8 |

| Laninamivir with N5 | 1.6 |

| Laninamivir Octanoate with p57N2 | 2.2 |

| Laninamivir Octanoate with p09N1 | 1.6 |

Data from a 2011 study on the structural and functional analysis of laninamivir and its octanoate prodrug. nih.gov

Preclinical Pharmacological Principles and Disposition

Prodrug Biotransformation Kinetics in Preclinical Models (e.g., Pulmonary Tissue)

Laninamivir (B1674463) octanoate (B1194180) is an octanoyl ester prodrug of the active neuraminidase inhibitor, laninamivir. Following administration, it undergoes hydrolysis to release laninamivir. This biotransformation is a critical step for its antiviral activity.

Preclinical investigations have identified the primary site of this conversion to be the pulmonary tissue. nih.gov Studies utilizing human pulmonary tissue extracts have pinpointed two key enzymes responsible for the hydrolysis of laninamivir octanoate: S-formylglutathione hydrolase (also known as esterase D) and acyl-protein thioesterase 1 (APT1). nih.govnih.gov Immunohistochemical analysis has confirmed the localization of these enzymes predominantly in the pulmonary epithelia, which is the primary site of influenza virus infection. nih.gov This targeted bioactivation ensures that the active drug is released at the site where it is most needed.

In mouse models, after intranasal administration, laninamivir octanoate is rapidly converted to its active form, laninamivir. nih.gov This rapid conversion at the site of administration is a key feature of its pharmacological profile.

Tissue Distribution and Retention Profiles of Laninamivir in Animal Models

The distribution and retention of laninamivir following the administration of its prodrug have been extensively studied in animal models, revealing a remarkable affinity for and prolonged persistence in the respiratory tract.

Lung Concentration Dynamics and Prolonged Retention Characteristics

A hallmark of laninamivir's preclinical profile is its prolonged retention in the lungs. After a single intranasal or intratracheal administration of laninamivir octanoate in mice and rats, high concentrations of the active metabolite, laninamivir, accumulate and are retained in the trachea and lungs for extended periods. nih.govnih.gov

In mice, the half-life of laninamivir in the lungs was determined to be 41.4 hours. nih.gov This prolonged retention is attributed to a sequence of efficient uptake of the prodrug, its hydrolysis to laninamivir, and the subsequent limited efflux of the active metabolite from the respiratory tissues. nih.gov This "long-acting" characteristic is a significant advantage, as it allows for a single administration to provide sustained therapeutic concentrations at the site of infection. nih.govnih.gov

Metabolite Pharmacokinetics in Non-human Systems

The primary and pharmacologically active metabolite of laninamivir octanoate is laninamivir. Preclinical studies in mice have demonstrated that following intranasal administration of the prodrug, laninamivir is the major compound detected in the lungs. nih.gov The conversion is efficient, leading to sustained high concentrations of laninamivir in the respiratory tract.

Evaluation of Systemic Exposure and Elimination Pathways in Preclinical Species

While laninamivir octanoate is designed for local action in the lungs, some systemic exposure does occur. Population pharmacokinetic models, which incorporate data from preclinical studies, describe the pharmacokinetics of both laninamivir octanoate and laninamivir in plasma and urine. nih.govresearchgate.net

These models indicate a two-compartment model for laninamivir octanoate with first-order elimination. nih.govresearchgate.net The active metabolite, laninamivir, is described by a one-compartment model. Its systemic presence arises from both the metabolic conversion of laninamivir octanoate in the systemic circulation and absorption from the respiratory tract. nih.govresearchgate.net

Preclinical data were essential in identifying covariates that influence the pharmacokinetics. For instance, creatinine (B1669602) clearance was identified as a significant covariate for the apparent total clearance of laninamivir octanoate and the renal clearance of both the prodrug and the active metabolite. nih.govresearchgate.net Body weight was found to affect the distribution volumes of both compounds and the metabolic clearance of the prodrug. nih.govresearchgate.net

Comparative Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Studies

Pharmacokinetic and pharmacodynamic (PK/PD) modeling has been a valuable tool in translating preclinical findings to potential clinical efficacy. Preclinical studies in mice demonstrated that a single intranasal dose of laninamivir octanoate exhibited comparable efficacy to repeated doses of other neuraminidase inhibitors like zanamivir (B325) or oseltamivir (B103847). nih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Pathways of Laninamivir (B1674463) Octanoate (B1194180) Monohydrate

The total synthesis of Laninamivir octanoate monohydrate is a multi-step process that typically begins from a readily available sugar intermediate. One documented pathway starts with a protected sugar alcohol, leading to the construction of the dihydropyran ring and the introduction of the necessary functional groups. chemicalbook.com

A representative synthesis commences with a protected sugar intermediate, which undergoes a series of transformations to yield the final product. chemicalbook.com The key steps are outlined below:

Alkylation: The synthesis begins with the alkylation of a hydroxyl group on the sugar precursor. For instance, a starting alcohol intermediate can be treated with dimethyl sulfate (B86663) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to yield a methyl ether. chemicalbook.com

Oxazoline (B21484) Formation: Following the deprotection of an acetonide group, the intermediate is acylated. This step often involves treatment with a mixture of acetic anhydride (B1165640) (Ac₂O), acetic acid (AcOH), and sulfuric acid (H₂SO₄), which induces the formation of an oxazoline ring and the elimination of a methoxy (B1213986) group, resulting in an α,β-unsaturated ester. chemicalbook.com

Azide (B81097) Installation: The crucial C-4 guanidino group is typically introduced via an azide intermediate. The oxazoline intermediate is reacted with sodium azide (NaN₃) in the presence of an acidic resin like Dowex 50W/H⁺. This reaction proceeds stereoselectively to produce a trans-amidoazide. chemicalbook.com

Guanidinylation: The azide group is first reduced to an amine, which is then converted into the guanidino group. This transformation can be achieved using specific guanidinylating reagents. The guanidino group itself may be protected, for example with tert-butoxycarbonyl (Boc) groups, during this stage. google.com

Saponification and Esterification: The ester group on the dihydropyran ring is hydrolyzed under basic conditions to yield a carboxylic acid. chemicalbook.com This acid can then be re-esterified, for instance with diphenyl diazomethane, to protect it during the final acylation step. chemicalbook.com

Selective Acylation (Prodrug Formation): The final key step is the esterification of the primary alcohol of the glycerol-like side chain with octanoyl chloride. This reaction is performed selectively in the presence of a secondary alcohol, often using a base like triethylamine (B128534) (TEA). chemicalbook.com

Deprotection: The synthesis concludes with the removal of any remaining protecting groups, such as those on the carboxylic acid, to yield Laninamivir octanoate. chemicalbook.com

Table 1: Key Intermediates in a Synthetic Pathway to Laninamivir Octanoate

| Intermediate | Description | Key Functional Groups |

| Methyl Ether Intermediate | Product of the initial alkylation of the sugar precursor. chemicalbook.com | Methyl ether, Acetonide |

| Oxazoline Intermediate | An α,β-unsaturated ester formed after deprotection and acylation. chemicalbook.com | Oxazoline ring, Ester |

| Trans-amidoazide | Formed by the stereoselective addition of azide to the oxazoline. chemicalbook.com | Azide, Amide, Ester |

| Protected Guanidine (B92328) | The intermediate after reduction of the azide and guanidinylation. | Protected guanidino group |

| Carboxylic Acid Intermediate | Formed by the hydrolysis of the ester on the dihydropyran ring. chemicalbook.com | Carboxylic acid, Diol |

| Diphenylmethyl Ester | The protected carboxylic acid, ready for the final acylation. chemicalbook.com | Diphenylmethyl ester, Diol |

Protecting groups are essential for managing the reactivity of various functional groups during the synthesis of complex molecules like Laninamivir octanoate. The strategy involves the temporary masking of reactive sites to allow for selective transformations elsewhere in the molecule. neliti.com

Hydroxyl and Carboxyl Protection: In the synthesis of Laninamivir and its analogues, hydroxyl and carboxylic acid groups are often protected to prevent unwanted side reactions. nih.gov For example, an acetonide group can be used to protect a diol, and a diphenylmethyl group can protect the carboxylic acid. chemicalbook.com

Guanidino Group Protection: The highly basic guanidino group is frequently protected, for example, as a di-Boc derivative, to increase solubility in organic solvents and prevent interference with subsequent reactions. google.com

Exploration of Alternative Synthetic Routes for Enhanced Efficiency and Yield

Research has focused on developing more efficient and environmentally friendly synthetic routes.

Biocatalytic Methods: An alternative approach utilizes enzymes to achieve key transformations. For the synthesis of Laninamivir, a Neu5Ac aldolase-catalyzed addition of pyruvate (B1213749) to 4-O-methyl-N-acetylmannosamine (4-OMe-ManNAc) has been used to create the 7-methoxy N-acetylneuraminic acid (7-OMe-Neu5Ac) intermediate. rsc.org This biocatalytic route offers the advantages of mild reaction conditions and high selectivity, aligning with the principles of green chemistry. rsc.org

One-Pot Synthesis: To improve process efficiency, a one-pot synthesis for a key Laninamivir octanoate intermediate has been developed. This method, which converts a starting compound into a subsequent intermediate in a single reactor, offers gentle and rapid reaction conditions, simple workup, reduced energy consumption, and less pollution, making it suitable for industrial-scale production with high yields. wipo.int

Synthesis from Zanamivir (B325): Another synthetic strategy begins with the approved drug Zanamivir. This multi-step process involves:

Esterification of Zanamivir with methanol.

Reaction with dimethyl carbonate.

Methylation using methyl iodide to install the C-7 methoxy group.

Hydrolysis of the methyl ester.

Acylation with octanoyl chloride to form the final prodrug. google.com

Prodrug Conjugation Methodologies and Optimization

Laninamivir octanoate is a prodrug of the active neuraminidase inhibitor, Laninamivir. nih.govresearchgate.net The octanoate ester was specifically designed to enhance the drug's pharmacokinetic profile, particularly for inhaled administration. chemicalbook.comnih.govresearchgate.net

Conjugation Methodology: The conjugation of the octanoate moiety is achieved through a selective esterification reaction. The primary hydroxyl group at the C-9 position of the glycerol (B35011) side chain of the Laninamivir precursor is acylated using octanoyl chloride, typically in the presence of a base like triethylamine. chemicalbook.com This selective reaction is crucial as it leaves the secondary hydroxyl group at C-8 untouched. An alternative method uses 1,1,1-trimethoxy octane (B31449) for the acylation. google.com

Optimization for Lung Retention: The addition of the lipophilic octanoyl ester tail is a deliberate optimization strategy. This chemical modification increases the compound's retention time in the lungs following inhalation. nih.gov The prodrug, Laninamivir octanoate, is designed to permeate lung tissue and then undergo slow hydrolysis by pulmonary esterases to release the active drug, Laninamivir, over a prolonged period. chemicalbook.comresearchgate.net This mechanism allows for a long-acting therapeutic effect from a single dose. nih.gov The specific enzymes in the human lung responsible for this bioactivation have been identified as esterase D (ESD) and lysophospholipase 1 (LYPLA1). researchgate.net The specificity of the O-octanoyl ester linkage for these enzymes provides a basis for the design of future long-acting inhaled antiviral agents. researchgate.net

Table 2: Summary of Prodrug Strategy

| Feature | Description | Rationale / Optimization |

| Prodrug | Laninamivir octanoate monohydrate nih.govmedkoo.commedchemexpress.comfda.gov | Inactive ester form of the drug. |

| Active Moiety | Laninamivir fda.gov | The neuraminidase inhibitor released after hydrolysis. |

| Conjugated Group | Octanoyl (C8 fatty acid) ester chemicalbook.comnih.gov | Increases lipophilicity. |

| Conjugation Site | C-9 primary hydroxyl group chemicalbook.com | Selective acylation of the glycerol side chain. |

| Mechanism | Inhaled prodrug is hydrolyzed in lung tissue by esterases (ESD, LYPLA1). nih.govresearchgate.net | To prolong the therapeutic effect and allow for single-dose administration. nih.gov |

Advanced Analytical and Characterization Methodologies for Research

Chromatographic Separation and Quantification Techniques for Compound and Metabolites (e.g., HPLC, UPLC, GC-MS)

Chromatographic methods are fundamental for separating and quantifying laninamivir (B1674463) octanoate (B1194180) and its metabolites in various matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques used for this purpose. For instance, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to analyze plasma concentrations of laninamivir octanoate and its active form, laninamivir, in human subjects. researchgate.net These methods are crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of the drug. researchgate.netnih.gov

In such studies, after administration of laninamivir octanoate, plasma and urine samples are collected over time and analyzed. nih.gov The resulting data allows researchers to determine key pharmacokinetic parameters like the maximum concentration (Cmax) and the area under the concentration-time curve (AUC), which provide insights into the drug's bioavailability and clearance. nih.govnih.gov For example, one study showed that after inhalation, laninamivir octanoate is rapidly cleared from plasma, while its active metabolite, laninamivir, has a long half-life. nih.gov

Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile derivatives of the compounds or their metabolites. These highly sensitive techniques are essential for understanding the biotransformation of laninamivir octanoate in the body. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Purity Assessment (e.g., NMR, High-Resolution MS)

The precise chemical structure and purity of laninamivir octanoate are confirmed using spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the molecular structure of the compound. nih.gov High-Resolution Mass Spectrometry (HR-MS) provides accurate mass measurements, which further confirms the elemental composition and identity of the molecule. nih.gov

The purity of laninamivir octanoate is often assessed using HPLC, with a specified purity level, for example, ≥98%. sigmaaldrich.com These techniques are critical for quality control in both research and manufacturing settings, ensuring the integrity of the compound being studied.

Biochemical and Biophysical Assays for Enzyme Kinetics and Binding Affinity (e.g., Fluorescence-based NA assays, SPR)

To evaluate the inhibitory activity of laninamivir and its octanoate prodrug against the influenza neuraminidase (NA) enzyme, various biochemical and biophysical assays are employed.

Fluorescence-based Neuraminidase Inhibition Assays: A widely used method is the fluorescence-based NA inhibition assay. jove.comnih.gov This assay utilizes a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). nih.govnih.gov When the NA enzyme cleaves the substrate, a fluorescent product is released, and the rate of this reaction can be measured. nih.gov By performing the assay in the presence of varying concentrations of an inhibitor like laninamivir, the concentration required to inhibit 50% of the enzyme's activity (IC50) can be determined. nih.govnih.gov These assays have been instrumental in demonstrating the potent inhibitory activity of laninamivir against various influenza A and B virus strains, including those resistant to other neuraminidase inhibitors. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique used to measure the binding affinity and kinetics of interactions between molecules in real-time. nih.govnih.gov In the context of laninamivir, SPR can be used to study the binding of the inhibitor to the neuraminidase enzyme. nih.gov This technique provides detailed information on the association (on-rate) and dissociation (off-rate) of the inhibitor-enzyme complex, which contributes to a deeper understanding of the inhibitor's mechanism of action. nih.gov

Cell-Based Assays for Antiviral Activity and Cytotoxicity Assessment in Research

Cell-based assays are crucial for determining the antiviral efficacy and potential toxicity of laninamivir octanoate in a biological context.

Antiviral Activity Assays: In these assays, susceptible cell lines, such as Madin-Darby canine kidney (MDCK) cells, are infected with influenza virus and then treated with the antiviral compound. nih.gov The effectiveness of the drug is assessed by measuring the reduction in viral replication. nih.gov One approach is to quantify the activity of the newly produced neuraminidase on the surface of infected cells. nih.gov

Cytotoxicity Assays: It is also essential to evaluate whether the compound is toxic to the host cells. Cytotoxicity assays are performed to determine the concentration of the drug that causes harm to the cells. This is a critical step in assessing the therapeutic index of the drug – the ratio between the toxic dose and the therapeutic dose.

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Protein-Ligand Interactions

To visualize the precise interactions between laninamivir and the neuraminidase enzyme at an atomic level, high-resolution structural biology techniques are employed.

X-ray Crystallography: This technique has been used to determine the three-dimensional structure of the neuraminidase enzyme in complex with laninamivir and its octanoate prodrug. nih.govnih.gov These crystal structures reveal the specific amino acid residues in the enzyme's active site that interact with the inhibitor. nih.govnih.gov This information is invaluable for understanding the basis of the drug's high potency and for designing new, even more effective inhibitors. nih.govnih.gov For example, structural studies have shown how laninamivir binds to the active site and have provided insights into the group-specific preferences of the inhibitor for different neuraminidase subtypes. nih.govnih.gov

Future Research Trajectories and Academic Opportunities

Investigation of Broader Antiviral Applications Beyond Influenza

While laninamivir's efficacy against influenza viruses is well-documented, its potential activity against other viruses remains a compelling area of investigation. nih.govnih.govwikipedia.org The structural similarities between the neuraminidase enzyme in influenza and analogous enzymes in other pathogens could provide a basis for broader antiviral applications. Research in this area would involve in vitro screening of laninamivir (B1674463) against a diverse panel of viruses, particularly those with sialic acid-dependent entry or release mechanisms. The effectiveness of laninamivir against the highly pathogenic avian influenza virus H5N1 has been demonstrated in both in vitro and animal models, suggesting promise for its use in future influenza pandemics. nih.gov Furthermore, computational studies have explored the interaction of laninamivir octanoate (B1194180) with proteins of other viruses, such as COVID-19, suggesting it as a potential candidate for further investigation. researchgate.net

Development of Novel Prodrug Designs for Optimized Pharmacological Attributes

The success of laninamivir octanoate as a long-acting inhaled therapeutic is a testament to the power of prodrug design. nih.gov Future research could focus on creating novel prodrugs of laninamivir to further optimize its pharmacological properties. This could involve exploring different ester or carbamate (B1207046) promoieties to enhance oral bioavailability, a significant limitation of the current inhaled formulation. For instance, strategies like the use of guanidine (B92328) cyclic diimides (GCDI) to mask the polar guanidine group have shown promise in improving the oral absorption of other neuraminidase inhibitors. nih.govacs.org The development of an orally active laninamivir prodrug would offer a more convenient administration route, potentially improving patient compliance and broadening its clinical utility. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Drug Design and Optimization

Computational tools are indispensable in modern drug discovery and can be powerfully applied to the optimization of laninamivir. Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between laninamivir and the neuraminidase active site at an atomic level. nih.govresearchgate.net These simulations can elucidate the flexibility of the enzyme's 150-loop and its impact on inhibitor binding, which can differ between influenza A virus groups. nih.gov Such insights are crucial for designing next-generation inhibitors with improved potency and a broader spectrum of activity. Furthermore, computational methods can be used to predict the binding affinity of newly designed laninamivir analogs, screen virtual compound libraries, and identify potential resistance mutations, thereby accelerating the drug development process. researchgate.netmdpi.com

Elucidation of Host-Pathogen Interactions Influenced by Neuraminidase Inhibition

Neuraminidase inhibitors like laninamivir act by preventing the release of new virus particles from infected cells. youtube.com However, the full extent of how this inhibition modulates the complex interplay between the virus and the host's immune system is not completely understood. Future research should aim to unravel these intricate host-pathogen interactions. This could involve studying how the prolonged presence of virus particles on the cell surface, due to neuraminidase inhibition, affects the host's innate and adaptive immune responses. Understanding these downstream effects could lead to the identification of new therapeutic targets and strategies for combination therapies that not only block viral replication but also modulate the host response to infection.

Strategic Approaches for Addressing Evolving Viral Resistance Mechanisms

The emergence of drug-resistant viral strains is a constant threat to the efficacy of antiviral therapies. nih.govnih.gov While laninamivir has shown activity against some oseltamivir-resistant influenza strains, the potential for the development of resistance to laninamivir itself necessitates ongoing surveillance and research. nih.govnih.govoup.comoup.com Future studies should focus on identifying and characterizing the molecular mechanisms of laninamivir resistance. This can be achieved through in vitro selection of resistant viruses and sequencing of the neuraminidase gene to identify mutations that confer resistance. Understanding the structural basis of resistance, for example, how mutations in the neuraminidase active site prevent the binding of the drug, is critical for the design of new inhibitors that can overcome these resistance mechanisms. youtube.com

Q & A

Q. What is the mechanism of action of laninamivir octanoate monohydrate as a neuraminidase inhibitor?

Laninamivir octanoate monohydrate is a prodrug hydrolyzed to its active form, laninamivir, which competitively inhibits influenza neuraminidase by binding to its active site. This prevents viral release from infected host cells, limiting viral spread. Methodological confirmation involves in vitro enzyme inhibition assays and structural analysis (e.g., X-ray crystallography) to validate binding interactions .

Q. What pharmacokinetic properties make laninamivir octanoate suitable for single-dose prophylaxis?

The octanoate ester moiety enhances lipophilicity, enabling sustained release from lung tissue. A single 40 mg inhalation achieves therapeutic concentrations in respiratory mucosa for ≥7 days, as demonstrated in pharmacokinetic studies measuring lung retention and plasma half-life. This prolonged activity supports its use in post-exposure prophylaxis .

Q. How is the efficacy of laninamivir octanoate monohydrate validated in clinical trials?

Randomized controlled trials (RCTs) compare influenza incidence in prophylaxis cohorts (e.g., household contacts) against placebo. For example, a double-blind RCT (N=1,711) showed 77–78% relative risk reduction in influenza development with 20 mg/day for 2–3 days versus placebo (P<0.001). Endpoints include PCR-confirmed infection and symptom-based clinical criteria .

Advanced Research Questions

Q. How should researchers design trials to evaluate laninamivir octanoate for post-exposure prophylaxis?

Key considerations:

- Population : Enroll high-risk groups (e.g., household contacts of index cases) with confirmed influenza exposure.

- Randomization : Use stratified randomization by age and comorbidities to control confounders.

- Endpoints : Primary endpoint = PCR-confirmed influenza within 10 days; secondary endpoints = symptom severity, viral shedding.

- Statistical Analysis : Fisher’s exact test for incidence comparison; Cox regression for time-to-event analysis .

Q. What methodologies assess laninamivir octanoate’s synergy with adjunctive therapies (e.g., surfactants)?

Preclinical models (e.g., PR8 H1N1-infected mice) evaluate survival and lung function. For example:

- Combination Therapy : Administer laninamivir octanoate + artificial surfactant; measure survival rates, blood gas parameters (PaO2), and histopathology (e.g., diffuse alveolar damage).

- Contradictory Data Resolution : Despite unchanged viral titers, improved survival in mice suggests secondary mechanisms (e.g., reduced inflammation) require cytokine profiling (IL-6, TNF-α) .

Q. How should researchers address discrepancies between virological and clinical outcomes in laninamivir octanoate studies?

Example: In murine models, combination therapy improved survival without reducing viral load. Resolve via:

- Secondary Endpoints : Lung compliance tests, histopathological scoring for alveolar damage.

- Mechanistic Studies : Evaluate host immune modulation (e.g., macrophage polarization) using flow cytometry .

Q. What strategies monitor antiviral resistance to laninamivir octanoate in clinical isolates?

- Phenotypic Assays : Neuraminidase inhibition (IC50) in cell culture.

- Genotypic Analysis : Sequencing neuraminidase genes (e.g., H275Y mutation) via Sanger or next-gen sequencing.

- Surveillance Studies : Track resistance rates in post-marketing surveillance, stratified by geographic region .

Q. How are inhalation formulations optimized for laninamivir octanoate monohydrate?

- Particle Size Analysis : Laser diffraction to ensure aerodynamic diameter <5 µm for deep lung deposition.

- In Vitro Dissolution Testing**: Simulate lung fluid kinetics to predict bioavailability.

- Device Comparison : Nebulizers vs. dry powder inhalers (DPIs) tested in crossover pharmacokinetic studies .

Q. What non-clinical toxicity models support laninamivir octanoate’s safety profile?

- 28-Day Inhalation Study (Juvenile Rats) : Assess lung histopathology, systemic toxicity (e.g., liver/kidney function).

- Dose Escalation : Compare no-observed-adverse-effect level (NOAEL) to human-equivalent doses using allometric scaling .

Q. How is laninamivir octanoate’s efficacy evaluated in pediatric populations?

- Age-Stratified RCTs : Compare pharmacokinetics and safety in children (e.g., 20 mg vs. 40 mg doses).

- Adherence Metrics : Use electronic inhalers to track dosing compliance in outpatient settings .

Methodological Notes

- Data Sources : Prioritize peer-reviewed RCTs, in vitro mechanistic studies, and pharmacodynamic models. Avoid non-academic sources (e.g., vendor websites).

- Conflict Resolution : Cross-validate findings using multiple assays (e.g., virological + immunological endpoints) to address contradictory results.

- Ethical Compliance : Disclose industry funding (e.g., Daiichi Sankyo in ) and adhere to CONSORT guidelines for clinical trial reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.